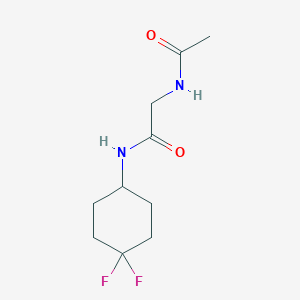
N-(4,4-ジフルオロシクロヘキシル)-2-アセトアミドアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a synthetic organic compound characterized by the presence of an acetamido group and a difluorocyclohexyl moiety
科学的研究の応用
生体共役および標識
有機合成中間体
医薬品開発
作用機序
Biochemical Pathways
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using
生物活性
2-Acetamido-N-(4,4-difluorocyclohexyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications in medical science.
Antibacterial Activity
Research indicates that 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide exhibits significant antibacterial properties against various gram-positive bacteria. The compound has been shown to be effective against:
- Staphylococcus aureus
- Streptococcus pneumoniae
These findings suggest its potential as a lead compound in the development of new antibacterial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound demonstrates antifungal activity against:
- Candida albicans
- Aspergillus fumigatus
This broad-spectrum antifungal activity highlights its potential utility in treating fungal infections, particularly in immunocompromised patients.
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. It can reduce the production of:
- Nitric oxide
- Pro-inflammatory cytokines
These properties make it a candidate for further investigation in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The precise mechanism by which 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in bacterial and fungal metabolism, as well as pathways associated with inflammation.
Toxicity and Safety
Toxicity studies conducted on animal models have indicated that 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide has low toxicity at doses up to 2000 mg/kg. However, comprehensive long-term safety studies are necessary to fully understand its safety profile for human use.
Applications in Research and Industry
The potential applications of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide are vast:
- Antimicrobial Development : Its antibacterial and antifungal properties make it a promising candidate for developing new antimicrobial therapies.
- Inflammatory Disease Treatment : Its anti-inflammatory capabilities suggest it could be beneficial in treating various inflammatory conditions.
- Veterinary Medicine : Future studies may explore its efficacy in veterinary applications.
Future Directions
Further research is necessary to establish:
- The interaction of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide with other drugs.
- Its long-term safety and efficacy in human clinical trials.
- Optimal dosages and formulations for pharmaceutical applications.
- Potential uses in treating viral infections.
特性
IUPAC Name |
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLAKXDAXXXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














